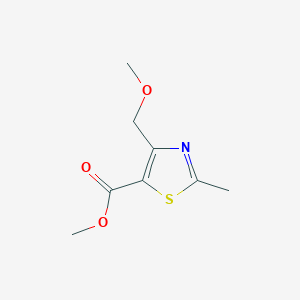

Methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their presence in various biologically active molecules and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 4-(methoxymethyl)-2-methylthiazole with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate, in cancer therapy. Thiazoles have been shown to exhibit cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound has been identified as an inhibitor of tubulin polymerization, which is crucial for cancer cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, particularly in melanoma and prostate cancer models .

- Case Study : A study demonstrated that modifications of thiazole compounds significantly enhanced their antiproliferative activity. The synthesized compounds exhibited improved efficacy against cancer cells in vitro, indicating a promising avenue for further drug development .

Metabolic Disease Treatment

Thiazole derivatives have also garnered attention for their potential role in managing metabolic diseases such as diabetes.

- Antioxidant Properties : Research indicates that this compound exhibits antioxidant properties that can mitigate oxidative stress associated with diabetes .

- Case Study : In a study involving diabetic rats, administration of thiazole derivatives led to significant improvements in glucose tolerance and insulin sensitivity. The compounds reduced levels of pro-inflammatory cytokines and restored normal lipid profiles, suggesting their utility as therapeutic agents for Type 2 diabetes .

The applications of this compound extend beyond cancer and metabolic diseases. Its structural characteristics allow for modifications that can lead to new derivatives with enhanced biological activities.

Wirkmechanismus

The mechanism of action of Methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ester group may also undergo hydrolysis, releasing the active thiazole moiety to exert its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 4-(hydroxymethyl)-2-methyl-1,3-thiazole-5-carboxylate

- Methyl 4-(chloromethyl)-2-methyl-1,3-thiazole-5-carboxylate

- Methyl 4-(aminomethyl)-2-methyl-1,3-thiazole-5-carboxylate

Uniqueness

Methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules

Biologische Aktivität

Methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a detailed examination of its biological activity, including relevant studies, data tables, and research findings.

- Chemical Formula : C₈H₁₁NO₃S

- CAS Number : 1142201-64-6

- Molecular Weight : 189.25 g/mol

- Structure : The compound features a thiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various thiazole derivatives, this compound was tested against liver carcinoma cell lines (HEPG2). The results indicated a dose-dependent reduction in cell viability, with an IC50 value that suggests moderate potency compared to established chemotherapeutics like doxorubicin.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of mitotic spindle formation in cancer cells. This is consistent with findings from related thiazole compounds that disrupt microtubule dynamics and lead to cell cycle arrest.

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. Preliminary data suggest that this compound exhibits activity against certain bacterial strains.

Case Study: Antimicrobial Testing

A study assessed the antimicrobial efficacy of various thiazoles against multidrug-resistant bacterial strains. This compound displayed notable activity against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Synthesis and Eco-Friendly Approaches

The synthesis of this compound can be achieved through various methods. Recent advancements emphasize eco-friendly synthetic routes that utilize recyclable solvents and catalysts, reducing environmental impact while maintaining yield and purity.

Eigenschaften

IUPAC Name |

methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-5-9-6(4-11-2)7(13-5)8(10)12-3/h4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTSSJQHBPHRPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)OC)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.